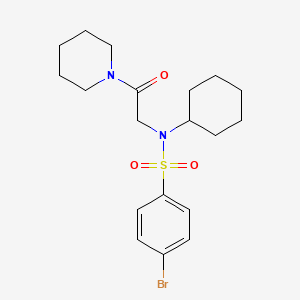![molecular formula C25H25N3O2S B3682451 4-tert-butyl-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B3682451.png)
4-tert-butyl-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide
Overview
Description
4-tert-butyl-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide is a synthetic compound known for its potential therapeutic applications. It is a potent inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of coupling reagents like EDCI and HOBt . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for producing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up for industrial applications. The use of efficient coupling reagents and optimized reaction conditions would be crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially at the carbonyl or thioamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-tert-butyl-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes, particularly those involving NF-κB signaling pathways.
Medicine: It has potential therapeutic applications in treating inflammatory disorders and certain cancers due to its ability to inhibit NF-κB.
Industry: The compound’s properties make it useful in developing new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects by inhibiting the activation of NF-κB. NF-κB is activated by various stimuli, including cytokines, growth factors, and pathogens. The compound inhibits NF-κB activation by blocking the phosphorylation and degradation of its inhibitory protein, IκBα. This prevents the translocation of NF-κB to the nucleus and the subsequent expression of its target genes.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide: Similar in structure but with different substituents.
4-tert-butyl-N-[3-({[(phenoxyacetyl)amino]carbonothioyl}amino)phenyl]benzamide:
Uniqueness
4-tert-butyl-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide is unique due to its specific inhibition mechanism of NF-κB and its potential therapeutic applications. Its structure allows for selective inhibition, making it a valuable compound in both research and potential medical treatments.
Properties
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]-4-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S/c1-25(2,3)19-14-12-18(13-15-19)23(30)28-24(31)27-21-11-7-10-20(16-21)26-22(29)17-8-5-4-6-9-17/h4-16H,1-3H3,(H,26,29)(H2,27,28,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVBCJJKAOMCOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide](/img/structure/B3682369.png)
![N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N'-ethylthiourea](/img/structure/B3682374.png)
![N-{4-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]phenyl}furan-2-carboxamide](/img/structure/B3682379.png)
![N~2~-benzyl-N-(2,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3682381.png)


![3-{[(2,3-dimethylphenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3682403.png)


![1-(4-Chlorophenyl)-3-[2-(piperidine-1-carbonyl)phenyl]urea](/img/structure/B3682447.png)

![2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B3682454.png)
![4-methyl-3-nitro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B3682471.png)
![5-bromo-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B3682478.png)
